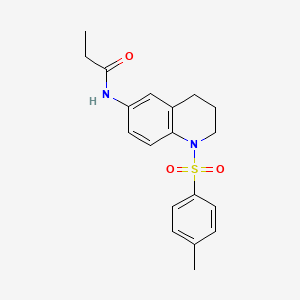

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

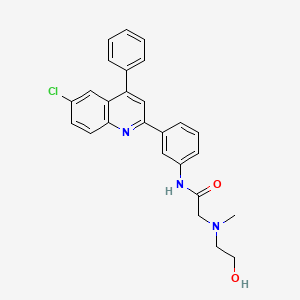

“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide” is a chemical compound with a unique structure. It’s related to 1-Tosyl-1,2,3,4-tetrahydroquinoline, which is a solid compound .

Synthesis Analysis

The synthesis of related compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide” is complex. It’s related to 1-Tosyl-1,2,3,4-tetrahydroquinoline, which has the empirical formula C16H17NO2S and a molecular weight of 287.38 .Scientific Research Applications

Anticancer Properties

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide: and its derivatives have been studied for their cytotoxic effects against cancer cell lines. Notably, these compounds displayed significant cytotoxicity against MOLT-3 cell lines, with the o-hydroxy derivative being particularly potent. The lowest IC50 value (1.23 μM) was observed for MOLT-3 cells . Further exploration of these tetrahydroquinoline derivatives as potential lead pharmacophores is warranted.

Antiproliferative Activity

In vitro evaluations revealed that synthesized compounds exhibit antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . These findings suggest their potential as novel anti-cancer agents.

Isoquinoline Scaffold

Isoquinoline derivatives, including this compound, are essential heterocyclic scaffolds found in natural sources. They have demonstrated diverse pharmacological properties, such as anticancer, antimicrobial, antimalarial, and anti-HIV activities. The presence of the sulfonamide moiety further enhances their biological relevance .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the physicochemical properties influencing cytotoxicity. Descriptors like total symmetry index (Gu), 3D-MoRSE, and 3D Petitjean index (PJI3) were crucial in predicting observed cytotoxicities. For instance, the most potent cytotoxic compound had the highest Gu value, while inactive analogs had lower Gu values .

Potential Ligands

These tetrahydroquinoline derivatives have also been explored as potential ligands for various receptors, including the delta opioid receptor. Their structural features make them interesting candidates for further investigation .

Other Applications

While the primary focus has been on cancer-related research, it’s worth noting that similar scaffolds have been investigated in other contexts, such as matrix metalloproteinase inhibition, carbonic anhydrase inhibition, and bradykinin-1 antagonism .

properties

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-3-19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)25(23,24)17-9-6-14(2)7-10-17/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYXDAPTTCCJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2459755.png)

![8-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2459757.png)

![Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide](/img/structure/B2459759.png)

![N-cyclopropyl-1-[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2459765.png)

![1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2459776.png)